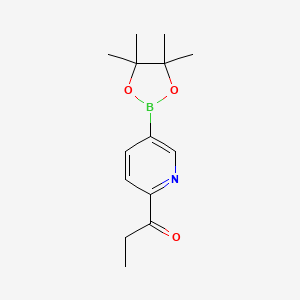

6-(Propionyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACESLJCSCAXFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-(Propionyl)pyridine-3-boronic acid pinacol ester

Executive Summary

This technical guide details the synthesis of 6-(propionyl)pyridine-3-boronic acid pinacol ester (IUPAC: 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-1-one). This molecule serves as a critical bifunctional building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the pyridine core requires differentiation at the C2 and C5 positions.

The synthesis strategy prioritizes regiocontrol and scalability . It utilizes the inherent electronic bias of the pyridine ring to selectively functionalize the C2 position via lithium-halogen exchange, followed by a palladium-catalyzed borylation at the C5 position.

Target Molecule Profile

| Property | Detail |

| Common Name | 6-(Propionyl)pyridine-3-boronic acid pinacol ester |

| IUPAC Name | 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-1-one |

| CAS Number | Analogous to 214701-49-2 (bromide precursor) |

| Molecular Formula | C₁₄H₂₀BNO₃ |

| Key Functionality | Aryl Ketone (C2), Boronate Ester (C5) |

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary transformations starting from the commercially available 2,5-dibromopyridine .

-

Regioselective C2-Acylation: The C2-bromide is electronically activated by the adjacent nitrogen (inductive effect), making it more susceptible to lithium-halogen exchange compared to the C5-bromide. We exploit this to install the propionyl group first.

-

C5-Miyaura Borylation: The remaining C5-bromide is converted to the boronic ester using mild palladium-catalyzed conditions that tolerate the newly installed ketone.

Reaction Pathway Diagram[8][9][10]

Figure 1: Two-step synthetic pathway leveraging regioselective lithiation.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 1-(5-bromopyridin-2-yl)propan-1-one

Objective: Selective installation of the propionyl group at the C2 position. Mechanism: Lithium-halogen exchange is kinetically favored at the C2 position of 2,5-dibromopyridine due to the inductive electron-withdrawing effect of the pyridine nitrogen, which stabilizes the resulting carbanion intermediate.

Reagents & Materials

-

Substrate: 2,5-Dibromopyridine (1.0 equiv)

-

Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Electrophile: N-methoxy-N-methylpropionamide (Weinreb amide) (1.2 equiv)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

-

Quench: Saturated aq. NH₄Cl[1]

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with 2,5-dibromopyridine and anhydrous toluene. Cool the solution to -78°C using a dry ice/acetone bath.

-

Note: Toluene is preferred over THF for this specific lithiation to maximize regioselectivity for the 2-position over the 5-position [1].

-

-

Exchange: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of 2-lithio-5-bromopyridine.

-

Hold: Stir at -78°C for 45 minutes to ensure complete exchange.

-

-

Acylation: Add N-methoxy-N-methylpropionamide (dissolved in minimal toluene) dropwise.

-

Chemistry: The Weinreb amide prevents over-addition of the organolithium, forming a stable chelated intermediate that collapses to the ketone only upon acidic workup [2].

-

-

Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.

Step 2: Miyaura Borylation to 6-(Propionyl)pyridine-3-boronic acid pinacol ester

Objective: Conversion of the C5-bromide to the pinacol boronate. Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, ligand exchange, and reductive elimination.

Reagents & Materials

-

Substrate: 1-(5-bromopyridin-2-yl)propan-1-one (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Protocol

-

Setup: Charge a reaction vial or flask with the bromide substrate, B₂pin₂, and KOAc.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

-

Catalyst Addition: Add Pd(dppf)Cl₂ and immediately add degassed 1,4-dioxane.

-

Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronate or oxidation of the catalyst [3].

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.

-

Note: The product boronate is often visible by TLC (usually more polar than the starting bromide but less polar than the free boronic acid).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from Acetonitrile/Hexanes or purify via rapid silica gel chromatography.

-

Caution: Boronic esters can be sensitive to silica gel. If streaking occurs, add 1% triethylamine to the eluent.

-

Catalytic Cycle Diagram

Figure 2: Simplified Miyaura Borylation catalytic cycle showing the regeneration of Pd(0).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Regioselectivity | Temperature too high (> -70°C) | Ensure strict cryogenic control (-78°C). Switch solvent to pure Toluene if using THF mixtures. |

| Step 1: Over-addition (Tertiary Alcohol) | Poor quality Weinreb amide or slow addition | Verify Weinreb amide purity. Ensure rapid mixing during electrophile addition. |

| Step 2: Protodeboronation | Presence of water/protons | Use anhydrous solvents. Ensure KOAc is dry. |

| Step 2: Homocoupling (Ar-Ar) | Oxygen contamination | Degas solvents thoroughly (sparge with N₂ for 20 min). |

References

-

Regioselective Lithiation of 2,5-Dibromopyridine

-

Song, J. J., et al. "Selective monolithiation of 2,5-dibromopyridine with butyllithium." Journal of Organic Chemistry, 2002 , 67(11), 4027–4029.

- Insight: Confirms that non-coordinating solvents like toluene favor 2-lithiation over 5-lithiation due to coordin

-

-

Weinreb Amide Chemistry

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

- Insight: Establishes the stability of the tetrahedral intermediate to prevent over-alkyl

-

-

Miyaura Borylation Conditions

-

Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995 , 60(23), 7508–7510.

- Insight: The foundational protocol for converting aryl bromides to pinacol boron

-

Sources

Physicochemical Properties & Handling Guide: 6-(Propionyl)pyridine-3-boronic acid pinacol ester

This guide details the physicochemical properties, reactivity profile, and handling protocols for 6-(propionyl)pyridine-3-boronic acid pinacol ester (CAS: 2096339-22-7).[1] It is designed for medicinal chemists and process scientists utilizing this reagent as a building block for introducing ethyl-ketone substituted pyridine motifs into drug candidates.

Executive Summary

6-(Propionyl)pyridine-3-boronic acid pinacol ester is a specialized heterocyclic organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions. It serves as a strategic equivalent for the 6-propionyl-3-pyridyl synthon, allowing the direct introduction of a pyridine ring bearing a propionyl (ethyl ketone) group.[1]

Unlike unstable 2-pyridyl boronic acids, this 3-pyridyl isomer exhibits enhanced stability, though the electron-withdrawing nature of the propionyl group at the C6 position influences its Lewis acidity and transmetallation kinetics.[1] This guide provides the critical data and protocols necessary to maximize coupling efficiency and prevent common degradation pathways such as protodeboronation.[1]

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| Chemical Name | 6-(Propionyl)pyridine-3-boronic acid pinacol ester |

| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |

| CAS Number | 2096339-22-7 |

| Molecular Formula | C₁₄H₂₀BNO₃ |

| Molecular Weight | 261.13 g/mol |

| SMILES | CCC(=O)c1ccc(cn1)B2OC(C)(C)C(C)(C)O2 |

| Structural Class | Heteroaryl Boronate Ester (Pinacol) |

Structural Features[2][3][5]

-

Pyridine Core: The nitrogen atom (N1) provides basicity, though reduced by the electron-withdrawing ketone at C6.[1]

-

Propionyl Group (C6): An ethyl ketone moiety. It is susceptible to nucleophilic attack (e.g., reduction by NaBH₄) and serves as a handle for further functionalization (e.g., reductive amination).[1]

-

Pinacol Boronate (C3): Located at the meta position relative to the pyridine nitrogen.[1] This positioning avoids the rapid protodeboronation typically seen with 2-pyridyl boronates, rendering the compound isolable and shelf-stable under correct conditions.[1]

Physicochemical Profile

The following data combines experimental observations with calculated values standard for this chemical class.

Quantitative Data Table

| Property | Value / Range | Notes |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow. |

| Melting Point | 115–125 °C (Predicted) | Analogous methoxy derivatives melt ~135°C; ketone likely lowers lattice energy. |

| Solubility (Organic) | High (>50 mg/mL) | Soluble in DCM, THF, EtOAc, DMSO, MeOH.[1] |

| Solubility (Aqueous) | Negligible | Hydrolyzes slowly in water; insoluble in neutral pH. |

| LogP (Predicted) | 2.1 ± 0.3 | Lipophilic due to pinacol and ethyl group. |

| TPSA | ~55 Ų | Moderate polarity; good membrane permeability potential. |

| pKa (Pyridine N) | ~3.5 (Predicted) | Significantly lower than pyridine (5.[1]2) due to EWG effects of C=O and B-ester. |

Stability & Reactivity Mechanisms

The presence of the electron-withdrawing propionyl group para to the boronate (C3 and C6 relationship) increases the Lewis acidity of the boron center.

-

Transmetallation: The enhanced Lewis acidity facilitates the formation of the boronate "ate" complex (activated species) with bases (OH⁻, CO₃²⁻), potentially accelerating Suzuki couplings compared to electron-rich pyridines.[1]

-

Hydrolysis: The pinacol ester is relatively robust but will hydrolyze to the free boronic acid in the presence of aqueous acid or strong base, particularly if heated.[1]

-

Protodeboronation: While more stable than C2-isomers, the C3-C bond can still cleave under harsh basic conditions if the ring is highly electron-deficient.[1] Milder bases (e.g., K₃PO₄, Cs₂CO₃) are preferred over strong hydroxides.[1]

Visualization: Reactivity Pathways[1]

The following diagram illustrates the primary reaction pathways, highlighting the divergence between desired coupling and potential side reactions.

Caption: Primary synthetic utility (Green) vs. degradation and side-reaction pathways (Yellow/Red).[1]

Experimental Protocols

A. Storage & Handling

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress accelerates hydrolysis to the free acid, which complicates stoichiometry.[1]

-

Handling: Weigh quickly in air, but conduct all reactions under inert gas. For long-term storage (>1 month), parafilm sealing inside a desiccator is recommended.[1]

B. Standard QC Method (HPLC-MS)

To verify integrity (specifically checking for hydrolysis to free acid or protodeboronation):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and MS (ESI+).[1]

-

Note: The free boronic acid often elutes earlier (more polar) and may show a broad peak due to interaction with silanols. The pinacol ester typically shows a sharp peak at higher retention time.

C. Optimized Suzuki Coupling Protocol

This protocol uses a mild base and active catalyst system to mitigate protodeboronation risks associated with electron-deficient pyridines.

Reagents:

-

6-(Propionyl)pyridine-3-boronic acid pinacol ester (1.1 equiv)

-

Aryl Bromide/Iodide partner (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult chlorides).[1]

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv). Avoid strong hydroxides.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

-

Setup: Charge a reaction vial with the boronate ester, aryl halide, Pd catalyst, and base.

-

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80–90 °C for 2–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Workflow Visualization:

Caption: Step-by-step workflow for Suzuki coupling of 6-(propionyl)pyridine-3-boronic acid pinacol ester.

Applications in Drug Discovery

This building block is specifically valuable for:

-

Scaffold Hopping: Replacing a phenyl or simple pyridyl ring with a functionalized pyridine to alter solubility and metabolic stability.

-

Fragment Elaboration: The propionyl group provides a "handle." Post-coupling, it can be converted into:

-

Amines: Via reductive amination (e.g., with morpholine or piperazine).[1]

-

Alcohols: Via reduction (creating a chiral center).

-

Heterocycles: Condensation with hydrazines to form pyrazoles.

-

References

-

Chemical Availability & Identity : 6-(Propionyl)pyridine-3-boronic acid pinacol ester (CAS 2096339-22-7). Alchimica / Reagentia Catalog.

-

General Boronic Acid Reactivity : Hall, D. G.[1] (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [1]

-

Synthesis of Pyridyl Boronates : Li, W., et al. (2005).[1] "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester". Organic Syntheses, 81, 89. (Describes the general stability and synthesis of 3-pyridyl boronates).

-

Suzuki Coupling Methodology : Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1]

Sources

Technical Monograph: 6-(Propionyl)pyridine-3-boronic Acid Pinacol Ester

This is an in-depth technical monograph on 6-(Propionyl)pyridine-3-boronic acid pinacol ester , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

6-(Propionyl)pyridine-3-boronic acid pinacol ester (IUPAC: 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one) is a critical organoboron intermediate used in the synthesis of complex pharmaceutical scaffolds. It serves as a "masked" boronic acid, offering enhanced stability and solubility compared to the free acid, while retaining high reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

This compound is particularly valued in drug discovery for introducing a 2-propionylpyridine moiety—a pharmacophore often associated with kinase inhibition and metabolic modulation—into biaryl systems.

Chemical Identity & Properties

While the specific CAS number for the pinacol ester is frequently unlisted in public chemical registries due to its status as a custom synthesis intermediate, it is synthesized directly from the brominated precursor CAS 1060812-89-6 .

| Property | Specification |

| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |

| Common Name | 6-Propionylpyridine-3-boronic acid pinacol ester |

| Precursor CAS | 1060812-89-6 (for 1-(5-bromopyridin-2-yl)propan-1-one) |

| Molecular Formula | C₁₄H₂₀BNO₃ |

| Molecular Weight | 261.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |

| Stability | Stable under ambient conditions; hydrolyzes slowly to boronic acid in aqueous media. |

Structural Analysis

The molecule features three distinct functional zones:

-

Pyridine Core: Provides basicity and hydrogen bond acceptance (N-1).

-

Propionyl Group (C-6): An electron-withdrawing ketone at the 2-position (systematic numbering), which deactivates the ring toward electrophilic attack but activates the C-Br bond in the precursor for metal insertion.

-

Pinacol Boronate (C-3): A stable, lipophilic handle for cross-coupling.

Synthesis & Manufacturing

The synthesis of 6-(propionyl)pyridine-3-boronic acid pinacol ester typically follows a two-stage protocol designed to preserve the ketone functionality while installing the sensitive boron species.

Stage 1: Preparation of the Precursor

Target: 1-(5-bromopyridin-2-yl)propan-1-one (CAS 1060812-89-6)

Protocol:

-

Starting Material: 2,5-Dibromopyridine.

-

Lithiation/Magnesiation: Selective halogen-metal exchange is performed at the 2-position using n-BuLi or i-PrMgCl in THF at -78°C. The 2-position is more acidic and kinetically accessible.

-

Acylation: The lithiated species is quenched with N-methoxy-N-methylpropionamide (Weinreb amide) or propionitrile followed by acidic hydrolysis.

-

Note: Direct reaction with propionyl chloride often leads to over-addition (alcohol formation); the Weinreb amide is preferred for ketone selectivity.

-

Stage 2: Miyaura Borylation

Target: 6-(Propionyl)pyridine-3-boronic acid pinacol ester

Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and bis(pinacolato)diboron (

Detailed Protocol:

-

Reagents:

-

Substrate: 1-(5-bromopyridin-2-yl)propan-1-one (1.0 eq)

-

Boron Source:

(1.1 eq) -

Catalyst:

(0.03 eq) -

Base: Potassium Acetate (KOAc) (3.0 eq) - Crucial for transmetallation.

-

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Charge a reaction vessel with the substrate,

, and KOAc. -

Purge with nitrogen/argon for 15 minutes to remove

(prevents homocoupling and phenol formation). -

Add catalyst and solvent.

-

Heat to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.

-

-

Workup:

-

Filter through a Celite pad to remove Palladium residues.

-

Concentrate filtrate.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient). Note: Boronic esters can streak on silica; adding 1%

can improve resolution.

-

Figure 1: Synthetic route from commodity chemicals to the target boronic ester.

Reactivity & Applications

The primary utility of this compound lies in its role as an electrophilic coupling partner in Suzuki-Miyaura Cross-Coupling .

Mechanistic Role

In the catalytic cycle, the pinacol ester undergoes transmetallation . The base (typically carbonate or phosphate) activates the boron center, forming a boronate "ate" complex, which transfers the pyridyl group to the Oxidative Addition complex (

Key Application Areas:

-

Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The propionyl group provides a vector for solubilizing groups or hydrophobic interactions within the binding pocket.

-

Heterocyclic Library Generation: Used to rapidly synthesize 2,5-disubstituted pyridines, a scaffold found in anti-inflammatory agents and agrochemicals.

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the target compound.

Handling, Stability, and QC

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent hydrolysis of the ester to the free boronic acid, which is harder to purify.

-

Shelf Life: 12–24 months if sealed properly.

Quality Control (QC) Parameters

To ensure "Self-Validating" protocols, verify the material using these checkpoints:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the pinacol methyls : Singlet at ~1.35 ppm (12H).

-

Propionyl Ethyl Group : Triplet (~1.2 ppm) and Quartet (~3.1 ppm).

-

Aromatic Region : Three distinct pyridyl protons. H-2 (ortho to Bpin) will be the most deshielded (~9.0 ppm).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Note: Boronic esters can partially hydrolyze on column; a broad peak or dual peaks (ester + acid) may be observed. Run a rapid gradient to minimize this.

-

References

-

Precursor Identification: 1-(5-Bromopyridin-2-yl)propan-1-one (CAS 1060812-89-6).[1] Available from and .

-

Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

General Boronic Ester Handling: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Analogous Synthesis (Acetyl Derivative): 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone (CAS 863773-04-4). Synthesis described in WO2010129053. Link

Sources

A Comprehensive Technical Guide to 6-(propionyl)pyridine-3-boronic acid pinacol ester: Synthesis, Application, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-(propionyl)pyridine-3-boronic acid pinacol ester, a versatile building block in modern organic synthesis. Moving beyond a simple datasheet, this document offers practical insights into its synthesis, core applications, and the underlying chemical principles that govern its reactivity. Authored from the perspective of a Senior Application Scientist, the following sections are designed to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors, particularly in the realm of drug discovery and development.

Core Properties and Physicochemical Data

6-(propionyl)pyridine-3-boronic acid pinacol ester is a stable, solid organoboron compound. The pinacol ester functionality serves to protect the boronic acid from dehydration to its boroxine form and from premature protodeboronation, rendering it a more robust and easily handled reagent compared to the free boronic acid.[1][2] Its key role in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4]

Table 1: Physicochemical Properties of 6-(propionyl)pyridine-3-boronic acid pinacol ester

| Property | Value | Source |

| Molecular Weight | 261.12 g/mol | N/A |

| Molecular Formula | C₁₄H₂₀BNO₃ | N/A |

| CAS Number | 2096339-22-7 | N/A |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF, Toluene) | [3] |

| SMILES | CCC(=O)C1=CC=C(C=N1)B1OC(C)(C)C(C)(C)O1 | N/A |

Synthesis of Pyridine-3-boronic Acid Pinacol Esters: Mechanistic Considerations and Practical Protocols

Miyaura Borylation of 6-(propionyl)-3-halopyridine

The Miyaura borylation is a powerful palladium-catalyzed reaction that couples a halide or triflate with bis(pinacolato)diboron (B₂pin₂).[1] This method is often preferred due to its mild reaction conditions and broad functional group tolerance.[1][5]

Causality in Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A mild base, such as potassium acetate (KOAc) or potassium phosphate, is essential.[1] Its role is not to activate the diboron reagent, which is a weak Lewis acid, but rather to facilitate the transmetalation step by forming a more reactive palladium(II) acetate or phosphate complex from the initial oxidative addition product.[1] Using a strong base can lead to competitive Suzuki coupling of the product.[1]

-

Solvent: Anhydrous, aprotic solvents like dioxane or DMF are commonly used to prevent hydrolysis of the boronic ester product.

Diagram 1: Catalytic Cycle of the Miyaura Borylation Reaction

Caption: Catalytic cycle for the Miyaura borylation.

Experimental Protocol: Miyaura Borylation (General)

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-(propionyl)-3-halopyridine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂) (2-5 mol%).

-

Add anhydrous solvent (e.g., dioxane or DMF) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel.

Lithiation and Borylation of 3-Halopyridine

Causality in Experimental Choices:

-

Low Temperature: The reaction is performed at very low temperatures (e.g., -78 °C to -40 °C) to prevent side reactions of the highly reactive 3-lithiopyridine intermediate.[6]

-

Boron Electrophile: Triisopropyl borate is a common choice. Upon acidic workup, it forms the boronic acid, which can then be esterified with pinacol.[6]

-

Esterification: The direct conversion of the intermediate boronic acid to the more stable pinacol ester is often advantageous for purification and storage.[6] This is typically achieved by heating the boronic acid with pinacol in a solvent like toluene with azeotropic removal of water.[6]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 6-(propionyl)pyridine-3-boronic acid pinacol ester lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]

Diagram 2: General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

In a reaction vessel, combine 6-(propionyl)pyridine-3-boronic acid pinacol ester (1.0-1.2 equiv), the aryl or heteroaryl halide/triflate (1.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

-

Add the solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Thoroughly degas the mixture.

-

Heat the reaction to the required temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Analytical Characterization and Handling Considerations

A significant challenge in the analysis and handling of boronic acid pinacol esters is their susceptibility to hydrolysis back to the corresponding boronic acid, especially under acidic or non-anhydrous conditions.[8][9] This can complicate purity assessment by techniques like reversed-phase HPLC.

Trustworthiness through Self-Validating Protocols:

-

Analysis: When analyzing by RP-HPLC, hydrolysis can occur on the column.[10][11] To obtain accurate purity data, it is crucial to use methods that minimize this degradation. This can involve using columns with low silanol activity, employing aprotic and non-aqueous diluents, or using high-pH mobile phases to stabilize the ester.[8][9][10]

-

Storage and Handling: 6-(propionyl)pyridine-3-boronic acid pinacol ester should be stored in a cool, dry place under an inert atmosphere to prevent moisture-induced hydrolysis.[12] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this and other organoboron reagents.[13] While boronic acids are generally considered to have low toxicity, it is prudent to handle all chemicals in a well-ventilated fume hood.[2][12][13]

Role in Drug Discovery

The pyridine moiety is a prevalent scaffold in many approved drugs due to its ability to modulate physicochemical properties like solubility and its capacity to engage in hydrogen bonding.[14] Boronic acids and their esters are increasingly incorporated into medicinal chemistry programs, with several boronic acid-containing drugs approved by the FDA.[4][15][16] Reagents like 6-(propionyl)pyridine-3-boronic acid pinacol ester are valuable tools for medicinal chemists, enabling the efficient synthesis of novel bi-heteroaryl compounds and facilitating the exploration of structure-activity relationships (SAR).[4] The propionyl group, in particular, can serve as a handle for further chemical modification or as a key pharmacophoric element.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Request PDF. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

-

Denmark, S. E., & Smith, R. C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(15), 10189-10203. [Link]

-

Sanford, M. S., et al. (2025, May 22). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 15(23), 15814-15822. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (13), 1774-1775. [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 883-889. [Link]

-

Barroso, S., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

-

Illinois Experts. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in suzuki coupling to prepare 3-pyridin-3-ylquinoline [quinoline, 3-(3-pyridinyl)-]. [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

-

Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

-

Sanford, M. S., et al. (n.d.). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ChemRxiv. [Link]

-

Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

-

RSC Publishing. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

National Institutes of Health. (n.d.). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. [Link]

-

National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

Zakarian Lab Safety Protocol. (n.d.). Section I. [Link]

-

Research Core Facilities. (2018). SAFETY DATA SHEET Boron (pieces). [Link]

-

Boron Molecular. (n.d.). 1-boc-5,6-dihydro-2h-pyridine-3-boronic acid pinacol ester. [Link]

-

Alchimica. (n.d.). 6-(Propionyl)pyridine-3-boronic acid pinacol ester (1 x 100 mg). [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. tandfonline.com [tandfonline.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Boron - ESPI Metals [espimetals.com]

- 13. leapchem.com [leapchem.com]

- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 6-(propionyl)pyridine-3-boronic acid pinacol ester

Technical Guide: NMR Characterization of 6-(Propionyl)pyridine-3-boronic acid Pinacol Ester

Molecular Weight:Executive Summary

6-(Propionyl)pyridine-3-boronic acid pinacol ester is a bifunctional scaffold containing an electron-deficient pyridine core, a reactive ketone (propionyl group) at the C6 position, and a boronic acid pinacol ester (Bpin) at the C3 position. It is widely employed in Suzuki-Miyaura cross-coupling reactions to generate complex heteroaryl systems.

Accurate NMR characterization is challenging due to the quadrupolar relaxation of the boron nucleus (

Structural Analysis & Theoretical Shifts

The molecule possesses three distinct magnetic environments: the aromatic pyridine core, the aliphatic propionyl chain, and the pinacol boronate system.

The Pyridine Core (Aromatic Region)

The pyridine ring is substituted at positions 3 (Bpin) and 6 (Propionyl).

-

H2 (C2-H): Located between the pyridine nitrogen and the boronate. This is the most deshielded proton due to the

-nitrogen effect and the orthogonality to the empty p-orbital of boron. -

H4 (C4-H): Meta to the nitrogen, ortho to the boronate.

-

H5 (C5-H): Ortho to the electron-withdrawing propionyl group.

The Aliphatic Side Chains

-

Propionyl Group (

): The carbonyl group strongly deshields the adjacent methylene protons. -

Pinacol Ester: Four equivalent methyl groups on the dioxaborolane ring.

Graphviz: Structural Connectivity & Splitting Logic

The following diagram illustrates the scalar coupling (

Figure 1: NMR connectivity map showing the scalar coupling networks between protons on the pyridine ring and the ethyl side chain.

Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish the product from common impurities (hydrolyzed boronic acid, free pinacol), follow this specific sample preparation protocol.

Solvent Selection[1]

-

Primary Solvent:

(Chloroform-d).-

Why: Bpin esters are generally stable in

. It provides excellent resolution for the aliphatic region. -

Reference:

residual peak at 7.26 ppm .

-

-

Avoid:

or

Sample Preparation Steps[1]

-

Dryness Check: Ensure the NMR tube is oven-dried. Boronates are hygroscopic; moisture leads to a broad water peak (~1.6 ppm in

) that can obscure the propionyl methyls. -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL

. -

Filtration: If the solution is cloudy (indicating boronic acid aggregation), filter through a small plug of cotton or glass wool directly into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 or 32 scans) with a relaxation delay (

) of at least 2.0 seconds to allow accurate integration of the aromatic protons adjacent to the quadrupolar boron.

The Spectrum: Detailed Assignment

The following data represents the standard spectral profile for 6-(propionyl)pyridine-3-boronic acid pinacol ester in

Chemical Shift Table[1][2][3]

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H2 | Aromatic | 8.98 – 9.02 | Singlet (br) | 1H | - | |

| Ar-H4 | Aromatic | 8.15 – 8.18 | dd | 1H | Meta to N, ortho to Bpin. | |

| Ar-H5 | Aromatic | 8.02 – 8.05 | d | 1H | Ortho to propionyl (C6). | |

| -CH | Aliphatic | 3.15 – 3.22 | Quartet | 2H | Deshielded by carbonyl. | |

| Pin-Me | Aliphatic | 1.36 | Singlet | 12H | - | Characteristic Bpin methyls. |

| -CH | Aliphatic | 1.18 – 1.22 | Triplet | 3H | Terminal methyl of propionyl. |

Key Diagnostic Features

-

The "Boron Broadening": The signal at ~9.0 ppm (H2) may appear slightly shorter and broader than H4 or H5. This is not an impurity; it is due to the transverse relaxation efficiency of the quadrupolar boron nucleus affecting the scalar coupling to the adjacent proton [2].

-

The Propionyl Quartet: The quartet at ~3.2 ppm is significantly downfield compared to standard alkyl chains due to the anisotropy of the carbonyl group.

-

Pinacol Integrity: The singlet at 1.36 ppm must integrate to 12H relative to the aromatic protons (1H each). A ratio lower than 12:1 suggests hydrolysis (loss of pinacol).

Troubleshooting & Impurities

Common issues encountered with this reagent and their spectral signatures:

| Impurity / Artifact | Chemical Shift Signature | Cause | Remediation |

| Free Pinacol | Singlet at 1.24 ppm | Hydrolysis of the ester. | Dry the sample; store under Ar at -20°C. |

| Boronic Acid | Broad peaks, loss of 1.36 ppm signal | Complete hydrolysis. | Re-esterify with pinacol in THF/MgSO |

| Water | Broad singlet ~1.60 ppm | Wet solvent/sample. | Use fresh |

| Hantzsch Ester | Multiplets ~2-4 ppm | Byproduct from synthesis. | Requires column chromatography (Hex/EtOAc).[1] |

Synthesis & Purification Context

This molecule is typically synthesized via palladium-catalyzed borylation or iridium-catalyzed C-H activation. The workflow below highlights where impurities are introduced.

Figure 2: Synthesis workflow via Miyaura Borylation. Excess bis(pinacolato)diboron (

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Wrackmeyer, B. (2011). NMR Spectroscopy of Boron Compounds. Annual Reports on NMR Spectroscopy, 73, 1–49. Link

-

Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. Chem, 3(1), 31–55. Link

-

Synblock Product Data. (6-Propionylpyridin-3-yl)boronic acid. Synblock Chemical Catalog. Link

An In-depth Technical Guide to the Stability and Storage of 6-(propionyl)pyridine-3-boronic acid pinacol ester

This guide provides a comprehensive overview of the critical stability and storage considerations for 6-(propionyl)pyridine-3-boronic acid pinacol ester, a key building block in contemporary drug discovery and organic synthesis. Boronic acids and their pinacol esters are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1][2] However, the utility of these compounds is intrinsically linked to their stability, as degradation can lead to diminished yields, complex purification challenges, and unreliable experimental outcomes.[3][4] This document will delve into the chemical vulnerabilities of 6-(propionyl)pyridine-3-boronic acid pinacol ester, outline optimal storage and handling protocols, and provide detailed experimental methodologies for stability assessment.

Core Concepts in Boronic Ester Stability

Pinacol esters, such as 6-(propionyl)pyridine-3-boronic acid pinacol ester, are generally employed to enhance the stability of the corresponding boronic acids.[3][4] Boronic acids themselves are prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reaction kinetics.[5][6] While the pinacol protecting group mitigates this issue, it introduces its own set of stability concerns, primarily hydrolysis.[7][8]

The Primary Degradation Pathway: Hydrolysis

The principal route of degradation for 6-(propionyl)pyridine-3-boronic acid pinacol ester is hydrolysis, which cleaves the boronic ester back to the free boronic acid and pinacol.[7][9] This reaction is often reversible but can be problematic during aqueous workups, purification via chromatography on silica gel, and analysis by reverse-phase HPLC.[7][8][10]

The susceptibility to hydrolysis is influenced by several factors:

-

pH: The stability of boronic esters is highly pH-dependent.[11][12] Both acidic and basic conditions can promote hydrolysis.[4][13] The formation of boronate esters is generally favored at a pH that is intermediate to the pKa values of the boronic acid and the diol.[12]

-

Water Content: The presence of water, even in trace amounts in solvents, can facilitate hydrolysis.[7][8]

-

Solvent: The choice of solvent is critical. Aprotic, non-aqueous solvents are preferred for storage and sample preparation to prevent premature degradation.[9][10]

-

Temperature: While often a secondary factor, elevated temperatures can accelerate the rate of hydrolysis.[14]

Other Potential Degradation Pathways

Beyond hydrolysis, other potential degradation mechanisms include:

-

Oxidation: Boronic acids can be susceptible to oxidation, which can be a concern, particularly in biological applications or when using certain solvents that may contain peroxides.[15][16]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, leading to the formation of the corresponding unsubstituted pyridine derivative. This can be accelerated by steric strain and is influenced by pH.[15]

-

Photodegradation: While less commonly reported for simple boronic esters, exposure to light, especially UV, can be a source of degradation for some complex organic molecules.[8]

Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of 6-(propionyl)pyridine-3-boronic acid pinacol ester, adherence to strict storage and handling procedures is paramount.

Optimal Storage Conditions

Based on general safety data sheets for similar compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[17] | Reduces the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[18][19] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[18] |

| Container | Keep in a tightly sealed container.[17][19][20] | Prevents ingress of moisture and air. |

| Location | Store in a dry, cool, and well-ventilated place.[18][20] | Ensures a stable environment and prevents accumulation of potentially harmful vapors. |

| Light | Protect from light. | Although not always specified, it is good practice to store in an opaque container to prevent potential photodegradation. |

Safe Handling Practices

-

Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when weighing and preparing solutions.

-

Aprotic Solvents: Use dry, aprotic solvents (e.g., acetonitrile, THF) for preparing stock solutions to minimize hydrolysis.[9][10][14]

-

Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[18][21]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[18]

Experimental Workflow for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. The following section outlines a detailed workflow for assessing the hydrolytic stability of 6-(propionyl)pyridine-3-boronic acid pinacol ester.

Workflow Diagram

Caption: Experimental workflow for quantifying hydrolytic stability.

Protocol 1: Assessing Hydrolytic Stability by RP-HPLC

This protocol is designed to quantify the rate of hydrolysis under different pH conditions.

1. Materials and Reagents:

-

6-(propionyl)pyridine-3-boronic acid pinacol ester

-

Acetonitrile (ACN), HPLC grade, anhydrous[14]

-

Water, HPLC grade

-

Phosphate buffers (e.g., pH 5, 7.4, 9)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (low silanol activity is recommended, e.g., Waters XTerra MS C18)[10][14]

2. Sample Preparation:

-

Prepare a stock solution of 6-(propionyl)pyridine-3-boronic acid pinacol ester (e.g., 1 mg/mL) in anhydrous acetonitrile.[9][14] This minimizes hydrolysis prior to the start of the experiment.

-

For each pH condition to be tested, aliquot a precise volume of the stock solution into an HPLC vial.

-

Add an equal volume of the respective aqueous buffer to initiate hydrolysis. The final concentration will be 0.5 mg/mL in 50% ACN/buffer.

-

Immediately cap and vortex the vials.

3. HPLC Analysis:

-

Method Development: An optimized HPLC method is crucial.

-

Mobile Phase: A gradient of water and acetonitrile is typical. It is critical to avoid acidic modifiers like formic acid, as they can accelerate on-column hydrolysis.[14][22] In some cases, a highly basic mobile phase may be required to stabilize the ester.[9]

-

Column: A column with low silanol activity is essential to minimize on-column degradation.[14][22]

-

Detection: Monitor at a wavelength where both the pinacol ester and the resulting boronic acid have significant absorbance.

-

-

Analysis Schedule:

-

Inject a sample from each pH condition immediately after preparation (t=0).

-

Store the vials at a controlled temperature (e.g., ambient or 37°C).

-

Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

4. Data Analysis:

-

Identify the peaks corresponding to the 6-(propionyl)pyridine-3-boronic acid pinacol ester and its hydrolysis product, 6-(propionyl)pyridine-3-boronic acid.

-

Integrate the peak areas for both compounds at each time point.

-

Calculate the percentage of the pinacol ester remaining at each time point using the formula: % Ester Remaining = [Area(Ester) / (Area(Ester) + Area(Boronic Acid))] * 100

-

Plot the % Ester Remaining versus time for each pH condition to determine the degradation kinetics.

Logical Framework for Stability Considerations

The decision-making process for handling and using boronic esters should be guided by their inherent stability characteristics.

Caption: Decision tree for handling 6-(propionyl)pyridine-3-boronic acid pinacol ester.

Summary and Key Recommendations

The chemical stability of 6-(propionyl)pyridine-3-boronic acid pinacol ester is a critical factor for its successful application in research and development.

-

Primary Vulnerability: The main degradation pathway is hydrolysis to the corresponding boronic acid, which is influenced by pH, water, and temperature.[7][11]

-

Optimal Storage: The compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere to maximize its shelf life.[17][18]

-

Careful Handling: All handling, including solution preparation, should be performed with care to minimize exposure to moisture. The use of anhydrous, aprotic solvents is strongly recommended.[9][10]

-

Analytical Considerations: When analyzing the purity of the compound by RP-HPLC, it is crucial to use a method that minimizes on-column hydrolysis. This typically involves using a column with low silanol activity and a mobile phase without an acidic modifier.[14][22]

By understanding the fundamental principles of boronic ester stability and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.

References

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). PubMed.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).

- Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.

- Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021).

- Chemistry Of Boronic Esters. (2019). AA Blocks.

- A Researcher's Guide to Boronic Ester Stability: A Compar

- Strategies for the Analysis of Highly Reactive Pinacolboron

- Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in W

- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. (2024). ChemRxiv.

- Order of thermodynamic stability of representative boronic esters.

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI.

- Protodeboronation of (Hetero)

- SAFETY D

- A Method for the Deprotection of Alkylpinacolyl Boron

- Boronic acid. Wikipedia.

- JN-6456 - Safety D

- Pyridine-3-boronic acid, pinacol ester. (2017). Oakwood Chemical.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLeU8EfUNgbvW3cG5dww5jAeLrQYvZW5jRuiw wx7H1pNa3LXqJEU6bYnGG_pbwW0BFHhNnToGtAQFJmV-q_ch175Tiaz_4DMuqj9-wLe3CBFizhcUkm95dLBtbFEGh6iZzM3HtvhlJcLJ0Dtl3f5i3Og-v]( wx7H1pNa3LXqJEU6bYnGG_pbwW0BFHhNnToGtAQFJmV-q_ch175Tiaz_4DMuqj9-wLe3CBFizhcUkm95dLBtbFEGh6iZzM3HtvhlJcLJ0Dtl3f5i3Og-v)

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025).

- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.

- Synthesis and Application of Boronic Acid Deriv

- SAFETY D

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

- Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. (2016). NIH.

- 6-Isopropoxypyridine-3-boronic acid pinacol ester. Santa Cruz Biotechnology.

- Design and discovery of boronic acid drugs. (2020). PubMed.

- (6-Propionylpyridin-3-YL)boronic acid. Synblock.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 6-(Propionyl)pyridine-3-boronic acid pinacol ester (1 x 100 mg). Alchimica.

- 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester, 97%. Fisher Scientific.

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect.

- SAFETY DATA SHEET. (2002). Thermo Fisher Scientific.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2023).

- 3-pyridylboronic acid. Organic Syntheses Procedure.

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. (2022). PubMed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]

- 12. aablocks.com [aablocks.com]

- 13. pure.mpg.de [pure.mpg.de]

- 14. researchgate.net [researchgate.net]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. pnas.org [pnas.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 20. combi-blocks.com [combi-blocks.com]

- 21. 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to the Commercial Availability and Quality Control of 6-Propionyl-3-pyridinylboronic acid pinacol ester

Abstract

This technical guide provides an in-depth analysis of 6-propionyl-3-pyridinylboronic acid pinacol ester (CAS No. 2096339-22-7), a specialized heterocyclic building block crucial for modern medicinal chemistry and drug discovery. Addressed to researchers, chemists, and sourcing specialists, this document details the current commercial supplier landscape, provides expert guidance on procurement, and establishes robust, field-tested protocols for in-house quality control and verification. By integrating insights on material stability, handling, and analytical best practices, this guide serves as an essential resource for ensuring the integrity and successful application of this valuable synthetic intermediate.

Introduction: The Strategic Value of Pyridinyl Boronic Esters

Heterocyclic boronic acids and their pinacol esters are indispensable tools in contemporary organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents facilitate the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, enabling the construction of complex molecular architectures.

The subject of this guide, 6-propionyl-3-pyridinylboronic acid pinacol ester, is a bifunctional building block of significant interest. It incorporates a pyridine core, a privileged scaffold in numerous approved pharmaceuticals, with two distinct handles for synthetic elaboration:

-

The propionyl group at the 6-position offers a site for further chemical modification, such as ketone reduction, reductive amination, or conversion to other functional groups.

-

The boronic acid pinacol ester at the 3-position serves as a robust and reliable nucleophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of the substituted pyridine ring into a target molecule.[3]

The pinacol ester form is generally preferred over the corresponding boronic acid for its enhanced stability, longer shelf-life, and improved solubility in organic solvents, mitigating the common issue of boronic acid trimerization into boroxines.[2][4] Given its specialized nature, procuring this reagent with verified identity and purity is paramount to achieving reproducible and successful downstream synthetic outcomes.

Commercial Availability and Supplier Landscape

As a niche reagent, 6-propionyl-3-pyridinylboronic acid pinacol ester is not as ubiquitously stocked as common laboratory chemicals. It is primarily available from specialized chemical synthesis companies and suppliers focused on building blocks for research and development. When sourcing this material, researchers should anticipate lead times and verify stock status directly with the vendors.

Below is a comparative summary of known commercial sources. Purity levels are typically ≥95-97% as determined by HPLC or NMR, though this should always be confirmed by reviewing the lot-specific Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Alchimica [5] | 2096339-22-7 | C₁₄H₂₀BNO₃ | 261.13 | Supplier of specialty chemicals and building blocks. |

| MolCore [6] | 2096339-22-7 | C₁₄H₂₀BNO₃ | 261.13 | Manufacturer and supplier of API intermediates and fine chemicals. |

| BLDpharm [7] | 2096339-92-1 | C₁₉H₁₈BNO₄ | 335.16 | (Note: This CAS corresponds to a related but different compound, (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid, but indicates the supplier's activity in the pyridinylboronic acid space.) |

| Vibrant Pharma Inc. [8] | 485799-04-0 | C₁₅H₂₃BN₂O₃ | 290.17 | (Note: This CAS corresponds to a related but different compound, 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester, indicating a portfolio of similar building blocks.) |

It is critical for researchers to verify the exact structure and CAS number with the supplier before purchase, as catalogs can contain structurally similar but distinct molecules.

Procurement and Quality Verification Workflow

A systematic approach to procurement and in-house validation is essential to mitigate risks associated with reagent quality. The following workflow is recommended to ensure that the material received is suitable for its intended use.

In-House Analytical Verification Protocols

Upon receipt, independent verification of the material's identity and purity is a critical, self-validating step. Boronic acid pinacol esters can be prone to hydrolysis, and the presence of the corresponding boronic acid is a common impurity.[9][10]

Proton NMR Spectroscopy (¹H NMR)

¹H NMR is the primary technique for confirming the structural identity of the compound.

Objective: To confirm the presence of all expected proton signals and their integrations, verifying the core structure of 6-propionyl-3-pyridinylboronic acid pinacol ester.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CD₃OD can be advantageous as it helps break up potential boroxine trimers (formed from hydrolyzed boronic acid), which can lead to cleaner spectra.[4]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Expected Signals:

-

Pinacol Ester: A sharp singlet integrating to 12 protons, typically around δ 1.3-1.4 ppm.

-

Propionyl Group: A triplet (3H, -CH₃) and a quartet (2H, -CH₂-), characteristic of an ethyl ketone.

-

Pyridine Ring: Three distinct aromatic proton signals, exhibiting splitting patterns consistent with a 2,5-disubstituted pyridine ring.

-

Reference: The residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm) can be used for chemical shift referencing.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of boronic esters. However, improper method conditions can artificially inflate the level of the corresponding boronic acid impurity due to on-column hydrolysis.[11][12] The following protocol is designed to minimize this artifact.

Objective: To accurately quantify the purity of the pinacol ester and separate it from potential impurities, including its boronic acid hydrolysate.

Methodology:

-

Column Selection: A column with low silanol activity is critical. A Waters XTerra MS C18 or similar modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is highly recommended.[9][13]

-

Mobile Phase:

-

A: Acetonitrile (ACN)

-

B: Water

-

Crucial Note: Avoid acidic modifiers like formic acid or TFA, as they significantly accelerate on-column hydrolysis. A neutral mobile phase is optimal.[12]

-

-

Sample Diluent: Use a non-aqueous, aprotic solvent. Acetonitrile (ACN) is the recommended diluent. Avoid aqueous diluents or methanol, which can cause hydrolysis in the sample vial before injection.[10][13]

-

Gradient Elution (Example):

-

Start at 30% A / 70% B

-

Ramp to 95% A / 5% B over 15 minutes

-

Hold for 3 minutes

-

Return to initial conditions and re-equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient (~25 °C). While temperature has a minor effect, avoiding elevated temperatures can further suppress degradation.[11]

-

Detection: UV detection at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).

-

Data Analysis: The pinacol ester will be the major, more retained peak. The corresponding boronic acid, if present, will be an earlier eluting, more polar peak. Purity is calculated based on the area percent of the main peak relative to all observed peaks.

Handling, Storage, and Stability

Proper handling and storage are vital to preserve the integrity of the reagent.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.[8]

-

Handling: Boronic esters are sensitive to moisture. Handle the material quickly in a dry environment (e.g., in a glovebox or on a nitrogen line) to minimize exposure to atmospheric humidity. Avoid leaving containers open to the air.

-

Stability: The pinacol ester is significantly more stable than the free boronic acid. However, over time and with exposure to moisture, it will slowly hydrolyze. Regular QC is advised for materials stored for extended periods (>1 year).

Conclusion

6-Propionyl-3-pyridinylboronic acid pinacol ester is a high-value synthetic intermediate that enables critical bond-forming reactions in drug discovery. Its commercial availability is limited to specialized suppliers, necessitating a diligent procurement and verification strategy. By implementing the expert-informed workflows and analytical protocols detailed in this guide—particularly the optimized, non-hydrolytic HPLC method—researchers can ensure the acquisition of high-quality material. This foundation of analytical rigor is indispensable for achieving reliable, reproducible results in the synthesis of novel chemical entities.

References

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1984-1996. [Link: https://www.tandfonline.com/doi/full/10.1080/10826076.2013.824647]

- Sun, P. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link: https://pubmed.ncbi.nlm.nih.gov/22226462/]

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/ACCURATE-ANALYSIS-OF-BORONIC-PINACOL-ESTERS-USING-Kumar-Ng/5f4585675e87a3746686e003180b55502a9e338c]

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link: https://www.ingentaconnect.com/content/tandf/ljlc/2014/00000037/00000013/art00010]

- Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Bohrium. [Link: https://www.bohrium.com/article/ACCURATE-ANALYSIS-OF-BORONIC-PINACOL-ESTERS-USING-LOW-RESIDUAL-SILANOL-SILICA-BASED-REVERSED-PHASE-HPLC-25000000000.html]

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89-97. [Link: http://www.orgsyn.org/demo.aspx?prep=v81p0089]

- Alchimica. (n.d.). 6-(Propionyl)pyridine-3-boronic acid pinacol ester (1 x 50 mg). Alchimica.cz. [Link: https://www.alchimica.cz/en/synteticke-bloky/6-propionyl-pyridine-3-boronic-acid-pinacol-ester-1-x-50-mg-2096339-22-7-r0f1c7e-50mg]

- Santa Cruz Biotechnology. (n.d.). 6-Isopropoxypyridine-3-boronic acid pinacol ester. SCBT. [Link: https://www.scbt.com/p/6-isopropoxypyridine-3-boronic-acid-pinacol-ester-871839-91-7]

- Thermo Fisher Scientific. (n.d.). 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester, 97%. Thermofisher.com. [Link: https://www.thermofisher.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 149-152. [Link: https://pubs.acs.org/doi/10.1021/ol802521m]

- ChemicalBook. (n.d.). 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum. Chemicalbook.com. [Link: https://www.chemicalbook.com/spectrum/181219-01-2_1HNMR.htm]

- ChemicalBook. (n.d.). 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR spectrum. Chemicalbook.com. [Link: https://www.chemicalbook.com/spectrum/827614-64-2_1HNMR.htm]

- Vibrant Pharma Inc. (n.d.). 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester. Vibrantpharma.com. [Link: https://vibrantpharma.com/product/6-4-morpholinylpyridine-3-boronic-acid-pinacol-ester/]

- MolCore. (n.d.). 2096339-72-7 | 6-Butoxy-2-methylpyridine-3-boronic acid. Molcore.com. [Link: https://www.molcore.

- Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Royal Society of Chemistry. [Link: https://www.rsc.

- Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry on Reddit. [Link: https://www.reddit.com/r/chemistry/comments/7emz28/recording_nmr_spectra_for_aryl_boronic_acids/]

- Sigma-Aldrich. (n.d.). 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester. Sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/HK/en/product/aldrich/654329]

- Apollo Scientific. (n.d.). 6-Chloropyridine-3-boronic acid, pinacol ester. Apolloscientific.co.uk. [Link: https://www.apolloscientific.co.uk/cas/444120-94-9]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3988981/]

- BLDpharm. (n.d.). (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid. Bldpharm.com. [Link: https://www.bldpharm.com/products/2096339-92-1.html]

- Bak, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 833-840. [Link: https://cdnsciencepub.com/doi/10.1139/cjc-2021-0105]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. reddit.com [reddit.com]

- 5. 6-(Propionyl)pyridine-3-boronic acid pinacol ester (1 x 50 mg) | Alchimica [shop.alchimica.cz]

- 6. molcore.com [molcore.com]

- 7. 2096339-92-1|(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

structural analogs of 6-(propionyl)pyridine-3-boronic acid pinacol ester

TECHNICAL GUIDE: Structural Analogs of 6-(Propionyl)pyridine-3-boronic Acid Pinacol Ester

Executive Summary This technical guide provides a comprehensive analysis of 6-(propionyl)pyridine-3-boronic acid pinacol ester, a bifunctional "linchpin" intermediate used extensively in modern drug discovery. This molecule bridges two critical areas of medicinal chemistry: the transition-metal-catalyzed construction of biaryl systems (via the boronate) and the formation of complex heterocycles or pharmacophores (via the ketone). This guide details the structural activity relationships (SAR) of its analogs, robust synthesis protocols, and its application in kinase and GPCR ligand design.

Part 1: Structural Analysis & Chemoinformatics

1.1 The Core Scaffold The molecule consists of a central pyridine ring substituted at the 2- and 5-positions (using IUPAC pyridine numbering, the nitrogen is 1, the ketone is at 2, and the boron is at 5; however, based on the prompt's nomenclature "6-(propionyl)pyridine-3-...", we treat the ketone as position 6 and boron as position 3 relative to the nitrogen).

-

Electronic Character: The pyridine ring is electron-deficient. The carbonyl group at C6 further withdraws electron density, making the ring highly susceptible to nucleophilic attack if not carefully managed.

-

The Boronate Handle (C3): The pinacol ester (Bpin) is a masked boronic acid. It offers superior solubility in organic solvents compared to the free acid and resists protodeboronation, a common side reaction in electron-deficient heteroaryl boronic acids.

-

The Propionyl Tail (C6): Unlike a simple acetyl group, the propionyl moiety introduces a steric bulk (ethyl group) that can fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).

1.2 Classification of Structural Analogs Analogs are categorized by which functional domain is modified to probe Biological Activity (SAR).

| Analog Class | Modification Site | Examples | Purpose in Drug Design |

| Class A: Acyl Variations | C6-Ketone | 6-Acetyl, 6-Butyryl, 6-Cyclopropylcarbonyl | Probing steric constraints in the binding pocket. |